(3R,4R)-4-(5-Ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride
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Overview
Description
(3R,4R)-4-(5-Ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride is a synthetic organic compound characterized by its unique structural features. It contains an oxolane ring substituted with an ethyl-triazole moiety and an amine group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(5-Ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Amine Functionalization: The amine group is introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, click chemistry, and amine functionalization steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can modify the ethyl group or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the amine group.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole moiety.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways. The amine group can participate in protonation-deprotonation equilibria, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine
- (3R,4R)-4-(5-Propyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine
Uniqueness
- Structural Features : The ethyl group on the triazole ring provides unique steric and electronic properties.
- Reactivity : The specific arrangement of functional groups allows for distinct reactivity patterns compared to similar compounds.
This detailed overview provides a comprehensive understanding of (3R,4R)-4-(5-Ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3R,4R)-4-(3-ethyl-1H-1,2,4-triazol-5-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)5-3-13-4-6(5)9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H/t5-,6+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCIVURIWEDDA-PVNUIUKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C2COCC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=N1)[C@@H]2COC[C@@H]2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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